molecular formula C14H9F3O B1307362 2-(Trifluoroacetyl)biphenyl CAS No. 302912-29-4

2-(Trifluoroacetyl)biphenyl

Cat. No. B1307362
M. Wt: 250.21 g/mol
InChI Key: WNFQLFHIGJVKMU-UHFFFAOYSA-N
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Description

2-(Trifluoroacetyl)biphenyl is a chemical compound that is part of a broader class of trifluoroacetylated aromatic compounds. These compounds are characterized by the presence of a trifluoroacetyl group attached to an aromatic system, which in this case is a biphenyl structure. The trifluoroacetyl group is known for its electron-withdrawing properties, which can significantly influence the reactivity and physical properties of the compound it is attached to .

Synthesis Analysis

The synthesis of trifluoroacetylated compounds can be achieved through various methods. One approach involves the use of phenyliodine(III) bis(trifluoroacetate) (PIFA) as a reagent to introduce the trifluoroacetyl group onto aromatic rings, such as in the case of anilides with highly electronegative acyl groups . Another method includes the Claisen condensation of acetophenones with methyl 2-methoxytetrafluoropropionate, followed by deprotection, to yield 2-(trifluoroacetyl)chromones . These methods highlight the versatility of synthetic strategies to incorporate the trifluoroacetyl group into different aromatic frameworks.

Molecular Structure Analysis

The molecular structure of 2-(trifluoroacetyl)biphenyl and related compounds can be characterized by various spectroscopic techniques. For instance, X-ray diffraction analysis has been used to determine the structure of tris(5-bromo-2-methoxyphenyl)bismuth bis(bromodifluoroacetate), which, while not the same compound, provides insight into the structural aspects of trifluoroacetylated aromatics . The electron-withdrawing nature of the trifluoroacetyl group can influence the bond lengths and angles within the molecule, potentially leading to unique geometric characteristics.

Chemical Reactions Analysis

The reactivity of trifluoroacetylated compounds is influenced by the presence of the trifluoroacetyl group. For example, the reaction of 1-(2-aminophenyl)-2,5-dimethylpyrrole in trifluoroacetic acid leads to spontaneous trifluoroacetylation at the β position of the pyrrole ring, demonstrating the role of the trifluoroacetyl group in electrophilic substitution reactions . Additionally, 2-(trifluoroacetyl)chromones can react with diamines to produce various heterocyclic compounds, showcasing the versatility of these compounds in chemical synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(trifluoroacetyl)biphenyl are influenced by the trifluoroacetyl group. The electron-withdrawing effect of this group can affect the acidity, reactivity, and stability of the molecule. For instance, the stability of methylbiphenyls in trifluoroacetic acid has been studied, indicating that these compounds do not undergo rearrangement under certain conditions, which suggests that the trifluoroacetyl group may confer stability to the biphenyl system . The presence of the trifluoroacetyl group can also impact the solubility, boiling point, and melting point of the compound, as well as its spectroscopic properties, as seen in the synthesis and characterization of 1-trifluoroacetyl-2-(4-aminophenyl)hydrazide .

Scientific Research Applications

Tyrosinase Inhibitor Development

Biphenyl-based compounds like 2-(trifluoroacetyl)biphenyl have shown significant anti-tyrosinase activities, comparable to standard inhibitors like kojic acid. This suggests their potential in developing treatments for conditions related to tyrosinase, an enzyme involved in melanin production (Kwong et al., 2017).

Analytical Chemistry

In analytical chemistry, 2-(trifluoroacetyl)biphenyl derivatives have been utilized for the determination of hydroxylated polychlorinated biphenyls. This technique is important in detecting environmental estrogen mimics (Abraham & Lynn, 1997).

Reactivity Studies

The stability and reactivity of biphenyl in trifluoroacetic acid have been investigated. Studies have shown that methylbiphenyl does not undergo rearrangement in trifluoroacetic acid, validating detritiation studies of biphenyls in similar media (Eaborn & Skinner, 1966).

Histone Deacetylase Inhibition

2-(Trifluoroacetyl)biphenyl derivatives have been identified as potent inhibitors of class II histone deacetylases (HDACs), suggesting their use in cancer therapy. These compounds have shown selective inhibition and improved stability, highlighting their therapeutic potential (Ontoria et al., 2009).

Catalysis

In the field of catalysis, 2-(trifluoroacetyl)biphenyl derivatives have been studied for their role in the catalytic activation and functionalization of benzene to synthesize biphenyl and phenol, improving catalytic efficiency (Liang et al., 2010).

Enantioselective Reactions

These compounds have been investigated for enantioselective hydrogenation reactions. The study of their effects on reaction rate and enantioselectivity has implications for pharmaceutical synthesis (Varga et al., 2004).

properties

IUPAC Name

2,2,2-trifluoro-1-(2-phenylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F3O/c15-14(16,17)13(18)12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNFQLFHIGJVKMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30391190
Record name 2-(Trifluoroacetyl)biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30391190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Trifluoroacetyl)biphenyl

CAS RN

302912-29-4
Record name 1-[1,1′-Biphenyl]-2-yl-2,2,2-trifluoroethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=302912-29-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Trifluoroacetyl)biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30391190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(Trifluoroacetyl)biphenyl
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
T Fujisawa, Y Onogawa, M Shimizu - Tetrahedron letters, 1998 - Elsevier
The reduction of (trifluoroacetyl)biphenyl derivatives with catecholborane as a stoichiometric reductant in the presence of the oxazaborolidine catalyst derived from L-threonine in …
Number of citations: 17 www.sciencedirect.com
T Hasegawa, M Omote, K Sato, A Ando… - Chemical and …, 2003 - jstage.jst.go.jp
We have synthesized novel axially chiral ligand with two chiral centers,(R)-(R) 2-and (S)-(S) 2-2, 2-bis (2, 2, 2-trifluoro-1-hydroxyethyl) biphenyl (1), which showed a high asymmetric …
Number of citations: 7 www.jstage.jst.go.jp
MJ O'Connor, KN Boblak, AD Spitzer, PA Gucciardo… - Tetrahedron …, 2010 - Elsevier
The chemistry of trifluoromethyl ketones has been studied. The work examines the condensation reactions of trifluoromethyl ketones with arenes in the superacid, including both …
Number of citations: 24 www.sciencedirect.com

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